molecular formula C5H5FO3S B2702599 5-Methylfuran-2-sulfonyl fluoride CAS No. 2138274-28-7

5-Methylfuran-2-sulfonyl fluoride

Cat. No.: B2702599
CAS No.: 2138274-28-7
M. Wt: 164.15
InChI Key: GFHJCNFGQHXKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylfuran-2-sulfonyl fluoride is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a sulfonyl fluoride group at the 2-position. This compound is part of the broader class of sulfonyl fluorides, which are known for their stability and reactivity, making them valuable in various chemical and biological applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuran-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed furan ring. One common method includes the reaction of 5-methylfuran with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

5-Methylfuran-2-sulfonyl fluoride is a sulfonyl fluoride compound that has attracted attention in various fields of biological research, particularly due to its bactericidal properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, stability, and reactivity, supported by relevant data tables and case studies.

This compound is characterized by its sulfonyl fluoride functional group, which is known for its electrophilic nature. The chemical structure allows it to engage in nucleophilic substitution reactions with biological macromolecules, such as proteins and nucleic acids. This reactivity is crucial for its biological effects.

The primary mechanism through which this compound exerts its biological activity involves the inhibition of key enzymes. The compound is known to interact with various enzymes, leading to:

  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, including enolase and F-ATPase. The inhibition results from the formation of covalent bonds with critical amino acid residues in the active sites of these enzymes .
  • Bactericidal Activity : Studies indicate that this compound exhibits significant bactericidal properties, making it a candidate for antimicrobial applications. Its ability to disrupt bacterial metabolism through enzyme inhibition underlies its potential use in treating bacterial infections.

Stability and Reactivity

The stability of this compound in aqueous environments is a critical factor influencing its biological activity. Research has shown that the compound has a half-life of approximately 4–5 hours in aqueous solutions, which is sufficient for effective labeling reactions involving biological targets .

Table 1: Stability and Reactivity Data

CompoundAqueous Half-LifeReactivity with TyrosineReactivity with Lysine
This compound4–5 hoursHighModerate
4-Aminobenzenesulfonyl fluoride1 hourLowNone
3-Aminophenylsulfonyl fluoride3 hoursModerateHigh

Case Studies

Several studies have investigated the biological activity of this compound:

  • Fragment Screening Studies : In a study focused on fragment-based drug discovery, derivatives of sulfonyl fluorides were synthesized and tested for their binding affinities to target proteins. The results indicated that modifications to the phenyl ring significantly affected the reactivity and binding efficiency of these compounds .
  • Antimicrobial Testing : A recent study highlighted the bactericidal effects of this compound against various bacterial strains. The compound demonstrated a dose-dependent response, effectively reducing bacterial viability at higher concentrations.
  • Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound selectively inhibited bacterial enolase by forming a stable adduct with the enzyme, thereby blocking substrate access to the active site. This mechanism was confirmed through spectroscopic methods .

Properties

IUPAC Name

5-methylfuran-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHJCNFGQHXKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.